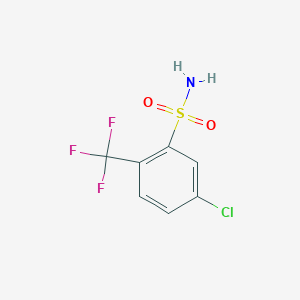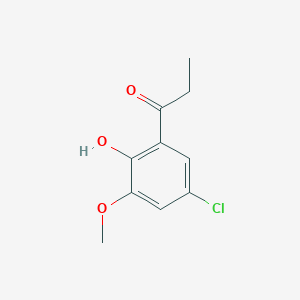
Adamantane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane-2-sulfonamide is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. The sulfonamide group attached to the adamantane core imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-sulfonamide typically involves the sulfonylation of adamantane derivatives. One common method is the reaction of adamantane with chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Non-polar solvents like dichloromethane
Catalysts: Acid catalysts such as sulfuric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification steps: Including recrystallization and chromatography to ensure high purity
Analyse Chemischer Reaktionen
Types of Reactions: Adamantane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate
Reduction: Employing reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halides in the presence of a base like sodium hydroxide
Major Products:
Oxidation: Formation of sulfonic acids
Reduction: Formation of amines
Substitution: Formation of substituted adamantane derivatives
Wissenschaftliche Forschungsanwendungen
Adamantane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules
Biology: Studied for its potential as an enzyme inhibitor
Medicine: Investigated for its antiviral and antibacterial properties
Industry: Utilized in the development of advanced materials and polymers
Wirkmechanismus
The mechanism of action of adamantane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity.
Vergleich Mit ähnlichen Verbindungen
- Adamantane-1-sulfonamide
- Adamantane-3-sulfonamide
- Memantine
Comparison: Adamantane-2-sulfonamide is unique due to the position of the sulfonamide group, which influences its reactivity and interaction with other molecules. Compared to adamantane-1-sulfonamide and adamantane-3-sulfonamide, it may exhibit different biological activities and chemical properties. Memantine, another adamantane derivative, is primarily used in the treatment of neurodegenerative diseases, highlighting the diverse applications of adamantane derivatives.
Eigenschaften
Molekularformel |
C10H17NO2S |
|---|---|
Molekulargewicht |
215.31 g/mol |
IUPAC-Name |
adamantane-2-sulfonamide |
InChI |
InChI=1S/C10H17NO2S/c11-14(12,13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,11,12,13) |
InChI-Schlüssel |
DWFKLHJPOJFDSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)






![2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoicacid](/img/structure/B13635882.png)

